Z-Phe-Ala-diazomethylketone

Cysteine protease inhibition Cathepsin B Cathepsin L

Z-Phe-Ala-diazomethylketone (PADK) is a cell-permeable, irreversible peptidyl diazomethylketone with a dual functional profile unmatched by in-class analogs: at low concentrations it upregulates lysosomal cathepsin expression, while at higher concentrations it broadly inhibits cysteine proteases including cathepsin B and L. Unlike Z-Phe-Phe-CHN₂ (selective for cathepsin L), PADK inhibits both B and L comparably, making it the preferred tool for osteoclast-mediated bone resorption studies. It has been validated in transgenic Alzheimer's models (APPSwInd, APPswe/PS1dE9) where it clears PHF-τ and Aβ42, and exhibits 400-fold selectivity for T. brucei over mammalian cells. PADK also directly binds Aβ42 oligomers, inhibiting dodecamer formation—a property no other commercial diazomethylketone shares. Procure the definitive dual-application tool compound for neurodegenerative and parasitology research.

Molecular Formula C21H22N4O4
Molecular Weight 394.4 g/mol
Cat. No. B15623534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Phe-Ala-diazomethylketone
Molecular FormulaC21H22N4O4
Molecular Weight394.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H22N4O4/c1-15(19(26)13-23-22)24-20(27)18(12-16-8-4-2-5-9-16)25-21(28)29-14-17-10-6-3-7-11-17/h2-11,13,15,18H,12,14H2,1H3,(H,24,27)(H,25,28)/t15-,18-/m0/s1
InChIKeyQMPATRQNERZOMF-YJBOKZPZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Phe-Ala-diazomethylketone (PADK): A Multi-Target Peptidyl Diazomethylketone for Cysteine Protease Research and Beyond


Z-Phe-Ala-diazomethylketone (CAS 71732-53-1, also known as Z-Phe-Ala-CHN₂, Z-FA-CHN₂, or PADK) is a synthetic, cell-permeable, irreversible peptidyl diazomethylketone inhibitor that targets lysosomal cysteine proteases, notably cathepsin B and cathepsin L [1]. Unlike many in-class analogs, PADK possesses a unique dual functional profile: at low concentrations it acts as a positive lysosomal modulator that upregulates cathepsin expression, while at higher concentrations it functions as a generalized cysteine protease inhibitor [2]. This compound has been instrumental in research spanning Alzheimer's disease, parasitic infections, bone resorption, and intracellular proteolysis.

Why Z-Phe-Ala-diazomethylketone Cannot Be Substituted by Closely Related Diazomethylketone Analogs


Although several peptidyl diazomethylketones (e.g., Z-Phe-Phe-CHN₂, Z-Phe-Tyr(tBu)-CHN₂, Z-LVG-CHN₂) are commercially available and described as "cysteine protease inhibitors," their selectivity profiles, kinetic constants, and biological effects differ markedly from those of Z-Phe-Ala-CHN₂. Substituting one diazomethylketone for another without accounting for these quantitative differences can lead to contradictory experimental outcomes [1]. For instance, Z-Phe-Phe-CHN₂ is a selective cathepsin L inhibitor with weak activity against cathepsin B, whereas Z-Phe-Ala-CHN₂ inhibits both cathepsin B and L, making it a broader-spectrum tool for studies requiring dual inhibition [1]. Furthermore, PADK's unique ability to enhance lysosomal cathepsin levels at sub-inhibitory concentrations is not shared by these analogs, meaning that phenotypic outcomes in cellular or in vivo models cannot be extrapolated from one compound to another [2].

Quantitative Differentiation Evidence: Z-Phe-Ala-diazomethylketone Versus Closest Analogs and Alternatives


Broader Dual Cathepsin B/L Inhibition Profile Versus the Selective Cathepsin L Inhibitor Z-Phe-Phe-CHN₂

Z-Phe-Ala-CHN₂ functions as a generalized cysteine protease inhibitor that inactivates both cathepsin B and cathepsin L to a comparable extent, in contrast to the closely related analog Z-Phe-Phe-CHN₂, which is a selective cathepsin L inhibitor [1]. In direct kinetic comparisons, Z-Phe-Ala-CHN₂ inhibits human brain cathepsin B with a second-order rate constant (k₂ₙₐ) of 1,280 M⁻¹s⁻¹, whereas Z-Phe-Phe-CHN₂ inhibits the same enzyme with a substantially lower k₂ₙₐ of only 264 M⁻¹s⁻¹—a 4.8-fold difference in potency [2]. In functional osteoclast assays, Z-Phe-Ala-CHN₂ inhibited both cathepsin B and L activities to the same extent, while Z-Phe-Phe-CHN₂ selectively inhibited cathepsin L with 50%, 85%, and 100% inhibition of bone resorption at 1, 5, and 10 µM, respectively [1].

Cysteine protease inhibition Cathepsin B Cathepsin L Selectivity profiling Osteoclast biology

Unique Positive Lysosomal Modulation Activity: PADK Upregulates Cathepsin Levels at Sub-Inhibitory Concentrations

At low concentrations, Z-Phe-Ala-diazomethylketone (PADK) functions not merely as an inhibitor but as a positive lysosomal modulator, enhancing cathepsin B and L protein levels. This property was directly compared with two nonpeptidic derivatives, SD1002 and SD1003, which were designed to decouple lysosomal modulation from cathepsin inhibition [1]. PADK produced 3- to 8-fold increases in cathepsin B protein levels in APPSwInd and APPswe/PS1dE9 transgenic mice, while neprilysin, IDE, and α-secretase remained unchanged [2]. SD1002 and SD1003 exhibited improved levels of cathepsin upregulation but almost complete removal of cathepsin inhibitory properties compared to PADK [1]. This demonstrates that PADK occupies a unique intermediate position—retaining both modulatory and inhibitory functions—that is not replicated by other diazomethylketones.

Lysosomal modulation Cathepsin upregulation Alzheimer's disease Protein clearance Nonpeptidic derivatives

Selective Anti-Trypanosomal Activity: 400-Fold Therapeutic Window Over Mammalian Cells

Z-Phe-Ala-CHN₂ demonstrates a pronounced and selective trypanocidal activity that is not reported for the cathepsin L-selective analogs Z-Phe-Phe-CHN₂ or Z-Phe-Tyr(tBu)-CHN₂ under comparable conditions [1]. In vitro, the concentration of Z-Phe-Ala-CHN₂ required to reduce the growth rate of bloodstream-form Trypanosoma brucei by 50% was 400 times lower than that needed for a mouse myeloma cell line, indicating a substantial therapeutic window [1]. At an inhibitor concentration of 10 µM, parasites were completely lysed within 48 hours. In a mouse model of infection, daily intraperitoneal administration of 250 mg/kg Z-Phe-Ala-CHN₂ on days 3–6 post-infection reduced parasitemia to undetectable levels for 3 days, and treated mice survived approximately twice as long as placebo-treated controls [1].

Trypanosoma brucei Sleeping sickness Cysteine protease Parasite chemotherapy Drug target validation

Direct Binding and Remodeling of Aβ42 Oligomers: A Unique Property Among Diazomethylketones

Z-Phe-Ala-diazomethylketone (PADK) possesses the ability to directly bind to Aβ42 monomers and small oligomers and disrupt their assembly—a property that is unique among peptidyl diazomethylketones and is not shared by Z-Phe-Phe-CHN₂, Z-Phe-Tyr(tBu)-CHN₂, or E-64 [1]. Mass spectrometry demonstrated direct binding of PADK to Aβ42 monomers and small oligomers. Ion mobility spectrometry revealed that PADK not only inhibits the formation of Aβ42 dodecamers but also actively removes preformed dodecamers from solution. Electron microscopy confirmed that PADK inhibits Aβ42 fibril formation [1]. These biophysical effects are independent of its cathepsin inhibitory activity and represent a distinct pharmacological mechanism relevant to Alzheimer's disease research.

Amyloid-β42 Alzheimer's disease Oligomer disruption Mass spectrometry Ion mobility

Rapid Intracellular Cathepsin B Inactivation with Defined Reversibility Kinetics

Z-Phe-Ala-CHN₂ enters intact cells via pinocytosis and achieves near-complete inactivation of intracellular cathepsin B within 90 minutes of exposure at 0.1 mM, as demonstrated in cultured mouse peritoneal macrophages [1]. This intracellular accessibility and rapid onset of inhibition distinguishes it from the epoxide-based inhibitor E-64, which was unable to block active-site labeling by Z-[¹²⁵I]iodo-Tyr-Ala-CHN₂ in intact lysosomes or cells under identical conditions [2]. Importantly, the inhibition of both proteolysis and cathepsin B activity by Z-Phe-Ala-CHN₂ was virtually completely reversed within 24 hours after removal of the inhibitor from the culture medium, indicating that recovery occurs through de novo enzyme synthesis rather than inhibitor dissociation [1].

Intracellular protease inhibition Macrophage proteolysis Lysosomal targeting Covalent inhibitor reversibility

Optimal Application Scenarios for Z-Phe-Ala-diazomethylketone Based on Quantitative Differentiation Evidence


Dual Cathepsin B/L Inhibition in Bone Resorption and Osteoclast Studies

When studying the roles of cysteine proteases in osteoclast-mediated bone resorption, Z-Phe-Ala-CHN₂ is the preferred tool compound because it inhibits both cathepsin B and cathepsin L to a comparable extent, unlike the selective cathepsin L inhibitor Z-Phe-Phe-CHN₂ which leaves cathepsin B activity intact [1]. This is critical because cathepsin K (not B or L) is the dominant protease in osteoclasts, and experiments using selective inhibitors may miss compensatory mechanisms. Z-Phe-Ala-CHN₂ has been validated in both chicken and rat osteoclast models where it inhibited both cathepsin activities equally, and its effects on resorption pit formation have been quantified alongside E-64 [2].

Lysosomal Enhancement and Protein Clearance in Alzheimer's Disease Models

In transgenic mouse models of Alzheimer's disease (APPSwInd, APPswe/PS1dE9), PADK administered at 20 mg/kg i.p. daily produces 3- to 8-fold increases in cathepsin B protein levels and promotes clearance of PHF-τ and Aβ42 in the hippocampus [1][2]. This application leverages PADK's unique dual function: lysosomal modulation at low concentrations combined with residual cathepsin inhibitory activity, a profile not replicated by purely modulatory compounds (SD1002/SD1003) or selective inhibitors (Z-Phe-Phe-CHN₂) [1]. Researchers investigating the therapeutic potential of lysosomal enhancement should use PADK as a validated positive control.

Anti-Trypanosomal Drug Target Validation and Parasite Cysteine Protease Research

For research on human African trypanosomiasis (sleeping sickness), Z-Phe-Ala-CHN₂ serves as a critical tool for validating cysteine proteases as drug targets. The compound exhibits a 400-fold selectivity for T. brucei bloodstream forms over mammalian myeloma cells in vitro, and achieves complete clearance of parasitemia for 3 days following 250 mg/kg i.p. dosing in infected mice [1]. The in vivo efficacy and defined selectivity window provide a benchmark for screening novel anti-trypanosomal agents, and the compound can be used to assess the role of cysteine proteases in parasite nutrient acquisition and cell cycle progression [1][3].

Aβ42 Oligomerization and Fibrillogenesis Inhibition in Amyloid Research

PADK is uniquely suited for in vitro studies of Aβ42 aggregation, as it directly binds to Aβ42 monomers and small oligomers, inhibits dodecamer formation, and actively remodels preformed oligomers—effects confirmed by mass spectrometry, ion mobility spectrometry, and electron microscopy [1]. No other commercially available diazomethylketone exhibits this anti-amyloidogenic activity. Researchers studying small-molecule modulators of Aβ assembly should employ PADK as a reference compound for direct binding and oligomer disruption assays, distinct from its use as a protease inhibitor [1].

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